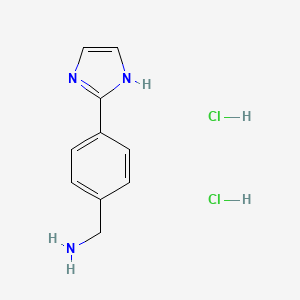

(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[4-(1H-imidazol-2-yl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNQVYTXAGNNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248336-12-9 | |

| Record name | [4-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-(1H-imidazol-2-yl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The primary amine group acts as a nucleophile, enabling substitution reactions with electrophiles. This reactivity is critical for forming covalent bonds in target-directed synthesis.

Acid-Base Reactions

The imidazole ring participates in protonation/deprotonation equilibria, influencing solubility and stability in aqueous environments. The dihydrochloride salt form further modulates these properties .

Coordination Chemistry

The imidazole moiety can coordinate with metal ions (e.g., transition metals), forming complexes that may interact with biological targets such as enzymes or receptors.

Key Chemical Reactions and Experimental Data

Structural and Stereochemical Considerations

The compound’s structure includes a para-substituted phenyl ring linked to a 1H-imidazol-2-yl group via a methanamine bridge. The dihydrochloride salt introduces two Cl⁻ counterions, affecting reactivity and solubility. The imidazole ring’s planar geometry enables π-π interactions and hydrogen bonding, influencing its role in biological systems .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an imidazole ring linked to a phenyl group through a methanamine moiety, existing as a dihydrochloride salt. This structure enhances its solubility and stability, making it suitable for various experimental applications. The unique arrangement of functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry

(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride has been investigated for its potential therapeutic applications:

- Antitumor Activity : Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that it can induce cell cycle arrest and apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values ranging from 3.6 to 7.5 µM depending on the cell line. The mechanisms involve G0/G1 and G2/M phase arrest and apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 3.6 - 5.0 | G0/G1 and G2/M arrest |

| MCF-7 | 4.5 - 7.5 | Apoptosis induction |

- Histamine Receptor Activation : The compound acts as a histamine agonist, activating histamine receptors which are crucial for studying allergic reactions and inflammation .

Antimicrobial Properties

The imidazole structure is known for its antimicrobial activity against bacterial and fungal pathogens. Research indicates that derivatives of imidazole can inhibit the growth of various microorganisms, suggesting potential applications in treating infections .

Inflammation and Vascular Adhesion

Recent studies highlight the compound's role as an inhibitor of vascular adhesion protein-1 (VAP-1), implicated in inflammatory processes and diabetic conditions. This suggests that this compound may have therapeutic potential in treating diseases associated with inflammation .

Case Study 1: Antitumor Effects

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds derived from imidazole derivatives. It was found that certain structural modifications enhanced their potency against specific cancer cell lines, supporting the hypothesis that this compound could be optimized for improved antitumor efficacy .

Case Study 2: Inhibition of Vascular Adhesion Protein

Research published in European Journal of Pharmacology demonstrated that imidazole derivatives could effectively inhibit VAP-1 activity in vitro. This study provided insights into the potential use of this compound as a therapeutic agent for inflammatory diseases .

Wirkmechanismus

The mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs primarily differ in substituents on the phenyl or imidazole rings, which influence electronic properties, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional Implications

- Solubility : Methoxy-substituted derivatives (e.g., ) may exhibit improved aqueous solubility compared to the parent compound due to polar oxygen atoms.

- Biological Activity : Thiophene-containing analogs (e.g., ) could show unique binding profiles in enzyme inhibition studies, leveraging sulfur’s electronegativity.

Biologische Aktivität

(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride is a compound of growing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and findings from various studies.

Structural Characteristics

The compound features an imidazole ring attached to a phenyl group via a methanamine moiety, existing as a dihydrochloride salt. This structure enhances its solubility and stability, making it suitable for various experimental applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which modulates enzyme activity. This can lead to inhibition of specific enzymes involved in various metabolic pathways.

- Histamine Receptor Activation : The compound acts as a histamine agonist, mimicking histamine's effects by activating its receptors. This property is crucial for studying histamine signaling pathways in allergic reactions and inflammation.

- Antimicrobial Activity : The imidazole structure is known for its activity against bacterial and fungal pathogens, suggesting potential applications in treating infections .

1. Antitumor Activity

Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cells, including HCT-116 (colon cancer) and MCF-7 (breast cancer) lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 3.6 - 5.0 | G0/G1 and G2/M arrest |

| MCF-7 | 4.5 - 7.5 | Apoptosis induction |

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 23 |

| Escherichia coli | 21 |

3. Anti-inflammatory Effects

Studies suggest that this compound may inhibit vascular adhesion protein-1 (VAP-1), which plays a critical role in inflammatory processes. Such inhibition could be beneficial in treating conditions associated with excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays have revealed that the compound can effectively reduce cell viability in cancer cell lines, indicating potential as an anticancer agent.

- Histamine Signaling : Research has shown that the compound can activate histamine receptors, providing insights into its role in allergic responses and potential therapeutic uses in allergy treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including imidazole ring formation and subsequent Mannich-type alkylation. Key steps involve:

- Imidazole Core Construction : Utilize cyclocondensation of glyoxal derivatives with ammonia and aldehydes under acidic conditions to form the imidazole ring .

- Mannich Reaction : Introduce the aminomethyl group via a Mannich reaction using formaldehyde and ammonium chloride, followed by HCl treatment to yield the dihydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) ensures high purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers confirm the molecular structure of this compound?

- Methodological Answer : Use complementary analytical techniques:

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve the protonation states of the imidazole ring and amine group. Data collection at 100 K with synchrotron radiation improves resolution .

- NMR Spectroscopy : Analyze - and -NMR spectra (DO solvent) to confirm aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.0 ppm). - HMBC can verify imidazole nitrogen environments .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should match the theoretical m/z for [CHN] (174.1032) and isotopic chloride patterns .

Q. What safety precautions are critical during handling?

- Methodological Answer : Adhere to protocols for imidazole derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Keep in sealed glass containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst (ZnCl vs. HCl). Monitor progress via inline FTIR for imine intermediate detection .

- Byproduct Mitigation : Add molecular sieves to absorb water in Mannich reactions, reducing hydrolysis byproducts. Replace traditional workup with membrane filtration for small-molecule impurities .

- Scale-Up : Transition from batch to flow chemistry for improved heat transfer and reproducibility at >10 g scale .

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set). Use - COSY and NOESY to assign stereochemical ambiguities .

- pH-Dependent Studies : Acquire NMR in DO at pH 2–7 to probe tautomerism in the imidazole ring (e.g., N1 vs. N3 protonation) .

- Alternative Techniques : Employ XPS to quantify nitrogen protonation states via N 1s binding energy shifts (399–402 eV range) .

Q. What strategies are effective for evaluating biological activity in vitro?

- Methodological Answer :

- Target Selection : Prioritize histamine receptor subtypes (H-H) due to structural similarity to histamine derivatives. Use competitive binding assays with -mepyramine for H receptor affinity .

- Cellular Models : Test cytotoxicity in HEK-293 cells (CCK-8 assay) and measure cAMP levels (ELISA) for GPCR activity profiling .

- SAR Studies : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl) to correlate substituent effects with IC values .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental logP values?

- Methodological Answer :

- Experimental LogP : Determine via shake-flask method (octanol/water, pH 7.4) with UV-Vis quantification (λ = 260 nm). Average triplicate measurements .

- Computational Adjustments : Apply correction factors in software (e.g., MarvinSketch) for protonated amines. Compare with ClogP (Biobyte) and XLogP3 values .

- Ionization Effects : Use pH-metric titration (Sirius T3 instrument) to measure pKa and refine logD calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.